molecular formula C6H14O2S B8628169 2-Butanol, 1-[(2-hydroxyethyl)thio]-

2-Butanol, 1-[(2-hydroxyethyl)thio]-

Cat. No. B8628169
M. Wt: 150.24 g/mol
InChI Key: XMWFHTLENRXAPF-UHFFFAOYSA-N
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Patent
US05589527

Procedure details

In a reaction vessel equipped with a stirrer, a cooling tube, a nitrogen introducing tube and a thermometer, 78.1 parts of 2-mercaptoethanol was charged, and 2-mercaptoethanol was diluted with 159.6 parts of MIBK. Then, 1.48 parts of sodium methoxide (28% solution in methanol) was added, and after heating to 50° C., 82.9 parts of butylene oxide was added dropwise with stirring over 3 hours in a dry nitrogen atmosphere. The reaction vessel was cooled and maintained at 50° C. 3 Hours after dropping, it was confirmed that an absorption of --SH (2540 cm-1) and an absorption of a glycidyl group (910 cm-1) are disappeared by the measurement of infrared spectra. Further, the reaction product had no mercapto-like odor. Thereafter, MIBK was removed under reduced pressure to give 1-(2-hydroxyethylthio)-2-butanol as a viscous liquid. Yield was 95% of the charge weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][OH:4].[CH3:5][O-].[Na+].[CH2:8]1[O:12]C[CH2:10][CH2:9]1>CC(CC(C)=O)C>[OH:4][CH2:3][CH2:2][S:1][CH2:5][CH:8]([OH:12])[CH2:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)CC(=O)C
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring over 3 hours in a dry nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel equipped with a stirrer, a cooling tube, a nitrogen introducing tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 50° C
CUSTOM
Type
CUSTOM
Details
it was confirmed that an absorption of --SH (2540 cm-1)
CUSTOM
Type
CUSTOM
Details
an absorption of a glycidyl group (910 cm-1)
CUSTOM
Type
CUSTOM
Details
Thereafter, MIBK was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCSCC(CC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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